molecular formula C12H16N4O2 B2881906 N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2411181-29-6

N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide

Cat. No. B2881906
CAS RN: 2411181-29-6
M. Wt: 248.286
InChI Key: AJHKPEPVQWNMOD-PRHODGIISA-N
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Description

N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide is a chemical compound that has garnered significant interest in the scientific community due to its potential use in the field of medicinal chemistry. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide has been studied for its potential use in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. Additionally, it may modulate the activity of neurotransmitters in the brain, which could contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes. In the brain, it may modulate the activity of neurotransmitters such as dopamine and acetylcholine, which could contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide in lab experiments is its potential for use as a therapeutic agent. Additionally, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide. One area of research could focus on further elucidating its mechanism of action, which would provide insights into its potential use as a therapeutic agent. Additionally, future research could focus on optimizing its synthesis method to improve its yield and purity. Finally, further studies could be conducted to evaluate its safety and efficacy in animal models and in clinical trials.

Synthesis Methods

The synthesis of N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide has been achieved using various methods. One of the most common methods involves the reaction of 2-methylpyrazol-3-amine with 2,3-epoxypropionaldehyde in the presence of a base to form the corresponding piperidine derivative. This intermediate is then reacted with acryloyl chloride to form the final product.

properties

IUPAC Name

N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-3-10(17)14-8-4-5-11(18)15-12(8)9-6-7-13-16(9)2/h3,6-8,12H,1,4-5H2,2H3,(H,14,17)(H,15,18)/t8-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHKPEPVQWNMOD-PRHODGIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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